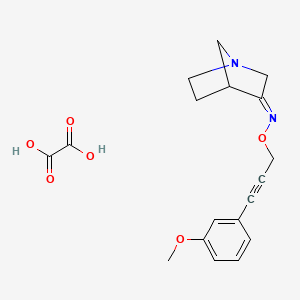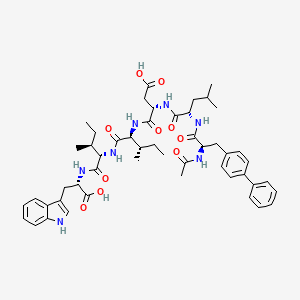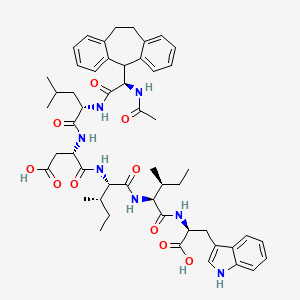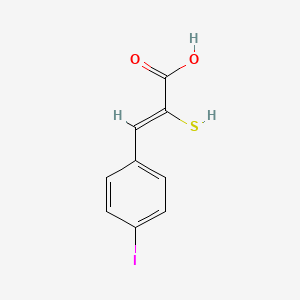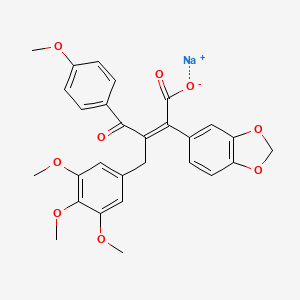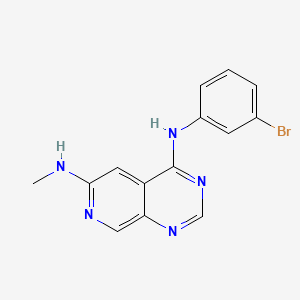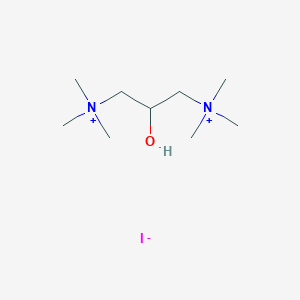
Prolonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white or off-white powder and is known for its high solubility in water but low solubility in ethanol and chloroform . Prolonium iodide has garnered attention for its potential therapeutic benefits, particularly in the treatment of neurodegenerative disorders and inflammatory diseases .
Mechanism of Action
Target of Action
Prolonium iodide is primarily used in the treatment of various conditions related to the eye, immune system, and nervous system . It has been used for late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, fundus hemorrhage, vitreous opacity, semi-old corneal leukoplakia, and plaques . It can also be used as an adjunctive treatment for optic neuritis .
Mode of Action
This compound is an organic iodine compound . It is used as an auxiliary therapeutic agent to promote the absorption of pathological turbidity . After injection, it is slowly absorbed, with most of it residing in adipose tissue and nerve tissue . In the body, it gradually decomposes into free iodine, which is distributed throughout the body . It can promote the absorption of inflammatory exudates and other pathological deposits in the tissue and the dissipation of chronic inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involve slow absorption after injection . A significant portion of the compound resides in adipose tissue and nerve tissue . Over time, it gradually decomposes into free iodine, which is then distributed throughout the body .
Result of Action
The primary result of this compound’s action is the promotion of the absorption of inflammatory exudates and other pathological deposits in tissues . This leads to the dissipation of chronic inflammation . It is used in the treatment of various conditions, including late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prolonium iodide can be synthesized through the reaction of 2-hydroxypropane-1,3-diamine with methyl iodide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Prolonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: It can participate in substitution reactions where the iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like silver nitrate can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various iodide derivatives .
Scientific Research Applications
Prolonium iodide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Prolonium iodide can be compared with other similar compounds such as:
Hexamethonium Iodide: Both compounds have neuroprotective properties, but this compound has a broader range of applications in treating neurodegenerative diseases.
Trimethylammonium Iodide: While similar in structure, this compound exhibits stronger anti-inflammatory and antioxidant activities.
Uniqueness: this compound stands out due to its multifaceted mechanism of action, combining neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for treating various neurodegenerative and inflammatory conditions .
Properties
CAS No. |
123-47-7 |
|---|---|
Molecular Formula |
C9H24IN2O+ |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
BYZAPDFLSJTAQK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-] |
Appearance |
Solid powder |
| 123-47-7 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prolonium iodide; NSC 41.49; NSC-4149; NSC4149 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



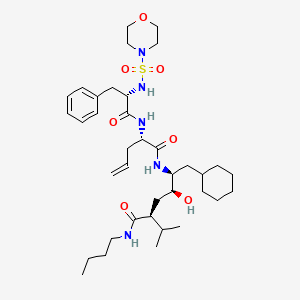
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)
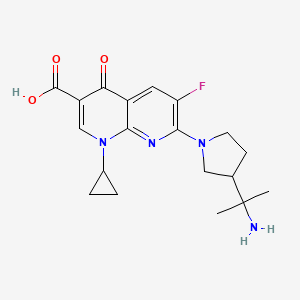
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
